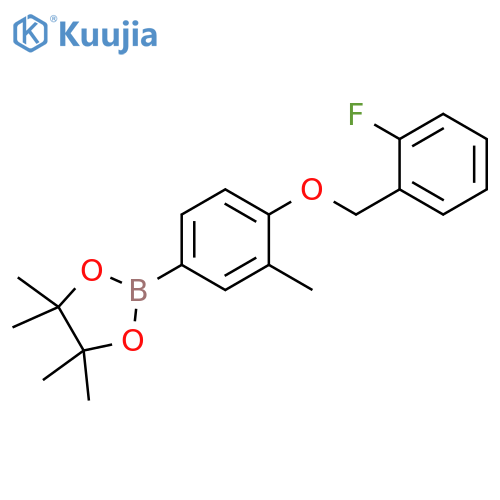Cas no 2096995-98-9 (2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(4-(2-フルオロベンジルオキシ)-3-メチルフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、有機合成において有用なボロン酸エステル化合物です。この化合物は、芳香族求電子置換反応や鈴木-宮浦カップリング反応などのパラジウム触媒クロスカップリング反応において、高い反応性と選択性を示します。2-フルオロベンジルオキシ基の導入により、分子の電子特性が調整され、反応性がさらに向上しています。また、4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン骨格の安定性により、取り扱いが容易で、長期保存にも適しています。医薬品中間体や機能性材料の合成において、重要なビルディングブロックとして活用されています。

2096995-98-9 structure
商品名:2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:2096995-98-9
MF:C20H24BFO3
メガワット:342.212169647217
CID:5527097
2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: 1S/C20H24BFO3/c1-14-12-16(21-24-19(2,3)20(4,5)25-21)10-11-18(14)23-13-15-8-6-7-9-17(15)22/h6-12H,13H2,1-5H3
- InChIKey: HKZFBNCOOLZPLE-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=CC=C(OCC2=CC=CC=C2F)C(C)=C1
2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F187910-50mg |
2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096995-98-9 | 50mg |
$ 700.00 | 2022-06-05 | ||
| TRC | F187910-100mg |
2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096995-98-9 | 100mg |
$ 1160.00 | 2022-06-05 |
2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
2096995-98-9 (2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
